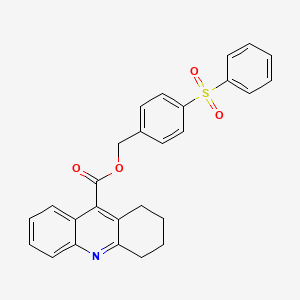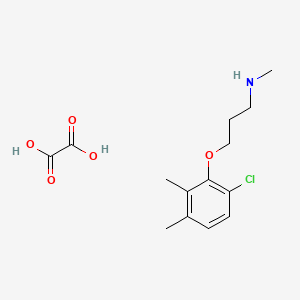![molecular formula C20H31NO6 B4094870 N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid](/img/structure/B4094870.png)
N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid
Descripción general
Descripción
N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid is a complex organic compound that combines a cyclohexane ring with a methoxyphenoxy group and an amine group, paired with oxalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine typically involves multiple steps:
Formation of the Methoxyphenoxy Group: This step involves the reaction of 4-methoxyphenol with an appropriate alkylating agent to introduce the propyl group.
Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized to introduce the amine group at the 1-position and methyl groups at the 2 and 3 positions. This can be achieved through a series of substitution reactions.
Coupling Reaction: The methoxyphenoxypropyl group is then coupled with the functionalized cyclohexane ring through a nucleophilic substitution reaction.
Formation of the Oxalate Salt: Finally, the amine compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups on the cyclohexane ring or the methoxyphenoxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine and methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid has several scientific research applications:
Medicinal Chemistry:
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound may be used in studies of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Mecanismo De Acción
The mechanism of action of N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(4-hydroxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
N-[3-(4-chlorophenoxy)propyl]-2,3-dimethylcyclohexan-1-amine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the cyclohexane ring with the methoxyphenoxy and amine groups also provides a versatile scaffold for further chemical modifications and applications.
Propiedades
IUPAC Name |
N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-14-6-4-7-18(15(14)2)19-12-5-13-21-17-10-8-16(20-3)9-11-17;3-1(4)2(5)6/h8-11,14-15,18-19H,4-7,12-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGJVRSKEMKZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NCCCOC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B4094794.png)
![methyl 4-[{[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]-4-oxobutanoate](/img/structure/B4094801.png)
![phenyl 2-{[4-(phenylsulfonyl)benzyl]oxy}benzoate](/img/structure/B4094806.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methyl-5-nitrophenyl)methanesulfonamide](/img/structure/B4094813.png)
![N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopentanamine;oxalic acid](/img/structure/B4094822.png)

![1-[4-[4-(Methylamino)butoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4094824.png)
![2-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline;oxalic acid](/img/structure/B4094840.png)


![2-(4-bromophenoxy)-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B4094858.png)


![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-(3-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4094878.png)
